Bienvenue dans la boutique en ligne BenchChem!

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-

Carcinogenicity Toxicology 5-Nitrothiophene

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- (CAS 57584-56-2), IUPAC name 2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol, is a 4-aminoquinazoline derivative bearing a 5-amino-2-thienyl substituent at the C2 position and an ethanolamine side chain at the C4 position. With the molecular formula C14H14N4OS and a molecular weight of 286.35 g/mol, the compound belongs to a broader class of quinazoline derivatives that have been investigated for anthelmintic, anticancer, and kinase-inhibitory activities.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
CAS No. 57584-56-2
Cat. No. B13957955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-
CAS57584-56-2
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO
InChIInChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18)
InChIKeyOZFXSYJRNXCVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- (CAS 57584-56-2): Compound Class and Core Characteristics for Scientific Procurement


Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- (CAS 57584-56-2), IUPAC name 2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol, is a 4-aminoquinazoline derivative bearing a 5-amino-2-thienyl substituent at the C2 position and an ethanolamine side chain at the C4 position [1]. With the molecular formula C14H14N4OS and a molecular weight of 286.35 g/mol, the compound belongs to a broader class of quinazoline derivatives that have been investigated for anthelmintic, anticancer, and kinase-inhibitory activities [2]. The compound is structurally distinguished from its closely related 5-nitrothiophene analogs—most notably 4-(2-hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33389-36-5)—by the presence of a primary amino group on the thiophene ring in place of the nitro group, a substitution that fundamentally alters its toxicological profile and metabolic fate [3][4].

Why In-Class Quinazoline-Thiophene Analogs Cannot Substitute for Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- (CAS 57584-56-2)


Within the 4-amino-2-thienylquinazoline class, three structural variables—the 5-position substituent on the thiophene ring (nitro vs. amino vs. unsubstituted), the nature of the C4 amino side chain (ethanolamine vs. diethanolamine vs. propanediol), and the presence or absence of additional ring substituents—produce divergent toxicological, metabolic, and physicochemical profiles that preclude simple interchange [1]. The nitro analogs (e.g., CAS 33389-36-5 and CAS 33372-39-3) are documented rodent carcinogens with TD50 values of 1.87–3.14 mg/kg/day, while the unsubstituted thiophene analog (CAS 58139-47-2) is classified as 'no positive' in the Carcinogenic Potency Database [2][3]. The target compound, bearing a 5-amino group, is a known nitroreduction metabolite of the carcinogenic nitro analog, yet only 25–50% of the reduced nitro compound is converted to the corresponding amine, with the remainder persisting as reactive intermediates capable of macromolecular binding [4]. These data demonstrate that the 5-position substituent is the dominant determinant of both carcinogenic potential and metabolic handling, and that substitution among in-class compounds carries quantifiable toxicological consequences.

Quantitative Comparative Evidence for 2-[[2-(5-Amino-2-thienyl)-4-quinazolinyl]amino]ethanol (CAS 57584-56-2) vs. Closest Analogs


Carcinogenicity Profile: Amino vs. Nitro Substitution on the Thiophene Ring Eliminates Documented Rodent Carcinogenicity

The carcinogenicity of 4-amino-2-thienylquinazolines is governed primarily by the 5-position substituent on the thiophene ring. The nitro analog, 4-(2-hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33389-36-5), is classified as a positive rodent carcinogen in the CPDB with a TD50 of 1.87 mg/kg/day in female rats (all tumor-bearing animals) [1]. In the same study series, 4-bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline (CAS 33372-39-3) produced a 100% incidence of mammary adenocarcinomas in 28 female rats at risk and induced 3 benign and 5 malignant mammary tumors plus 13 small intestine sarcomas in 20 male rats [2]. In marked contrast, the des-nitro analog 4-bis(2-hydroxyethyl)amino-2-(2-thienyl)quinazoline (CAS 58139-47-2) yielded only 4 solitary benign mammary tumors in 28 female rats (P > 0.2) and is classified as 'no positive' for carcinogenicity in the CPDB [3]. By class-level inference, replacing the nitro group with an amino group (as in CAS 57584-56-2) is expected to abrogate the carcinogenicity associated with the 5-nitrothiophene pharmacophore. The target compound (CAS 57584-56-2) does not appear as a positive carcinogen in the CPDB.

Carcinogenicity Toxicology 5-Nitrothiophene Structure-Toxicity Relationship

Metabolic Fate: Target Compound Is the Partial Nitroreduction Metabolite of the Carcinogenic Nitro Analog

The target compound (CAS 57584-56-2) is directly generated as the amine metabolite upon nitroreduction of 4-(2-hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33389-36-5) by rat liver cytosol and microsomes [1]. Quantitatively, only 25–50% of the reduced nitro substrate is converted to the corresponding amine; the remainder persists as reduced intermediates or binds covalently to protein [1]. The nitroreduction is catalyzed by xanthine oxidase (cytosol, hypoxanthine-dependent, inhibited by allopurinol) and NADPH-cytochrome c reductase (microsomes), with the small intestine and liver being the primary metabolic organs [1]. This incomplete conversion has two implications: (1) the amino analog is not an endpoint detoxification product but rather one component of a complex metabolic mixture, and (2) procurement of the pre-formed amino analog bypasses the reactive intermediate stage entirely, which may be advantageous for in vitro assays where metabolic activation systems are absent or undesirable.

Metabolism Nitroreduction Xanthine Oxidase Prodrug-Metabolite Relationship

Molecular Properties and Drug-Likeness: Amino vs. Nitro Substitution Alters Key Physicochemical Parameters

Replacement of the electron-withdrawing nitro group with an electron-donating amino group produces measurable shifts in computed physicochemical properties relevant to permeability, solubility, and target binding [1][2]. The target compound (CAS 57584-56-2) has a computed XLogP3 of 2.2, compared with 2.7 for the nitro analog (CAS 33389-36-5), representing a 0.5 log unit decrease in lipophilicity [1][2]. The hydrogen bond donor count increases from 2 (nitro analog) to 3 (amino analog), while the topological polar surface area (TPSA) increases from 112 Ų (target) to 115.5 Ų (reported for the target compound) compared with the nitro analog [1]. Additionally, the molecular weight is reduced from 316.34 g/mol (nitro analog, C14H12N4O3S) to 286.35 g/mol (amino analog, C14H14N4OS), a difference of approximately 30 Da [1][2]. These differences are consistent with improved aqueous solubility and altered membrane permeability for the amino analog.

Physicochemical Properties LogP Hydrogen Bonding Drug-Likeness

C4 Side-Chain Architecture: Ethanolamine vs. Bis(2-Hydroxyethyl)amino vs. 1,2-Propanediol Variants

The C4 amino side chain modulates both the toxicological and physicochemical profile of 2-thienylquinazolines. The target compound (CAS 57584-56-2) bears a single ethanolamine moiety (MW 286.35), whereas the bis(2-hydroxyethyl)amino analog (CAS 33372-39-3) carries two hydroxyethyl groups (MW 360.39) and the propanediol analog (CAS 57584-57-3) carries a dihydroxypropyl group (MW 316.38) [1][2]. In the carcinogenicity study by Cohen et al., the bis(2-hydroxyethyl)amino nitro analog (CAS 33372-39-3) exhibited 100% mammary adenocarcinoma incidence with a TD50 of 3.14 mg/kg/day, while the mono-ethanolamine nitro analog (CAS 33389-36-5) showed a TD50 of 1.87 mg/kg/day [3][4]. This suggests that side-chain multiplicity influences carcinogenic potency even among nitro-bearing compounds. The target compound combines the mono-ethanolamine side chain with the non-carcinogenic 5-amino substituent, making it the least toxicologically burdened combination among the documented analogs.

Side-Chain SAR 4-Aminoquinazoline Hydroxyalkyl Amino Structural Comparison

Patent-Documented Anthelmintic Activity of the Nitro Analog Series Provides Context for Amino Analog Procurement as a Reference Standard

US Patent 3,705,898 (assigned to the Wisconsin Alumni Research Foundation) discloses a series of 4-amino-2-(5-nitro-2-thienyl)quinazolines possessing anthelmintic activity against Ascaris suum and Syphacia obvelata when administered perorally to infected mice at doses ranging from 100 to 300 mg/kg B.I.D. for up to five days [1]. The patent specifically exemplifies 4-(2-hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33389-36-5, the nitro analog) with a melting point of 213–215°C and provides its full synthetic route from 5-nitro-2-thiophene carboxaldehyde via the 4-chloro intermediate [1]. While the patent focuses on the nitro series, it establishes the 4-(2-hydroxyethylamino) pharmacophore as conferring biological activity. The amino analog (CAS 57584-56-2) is not explicitly claimed in this patent but represents the reduced metabolite form of the active anthelmintic principle, making it valuable as both a metabolite reference standard for nitro drug metabolism studies and a potential scaffold for generating non-carcinogenic analogs retaining the 4-(2-hydroxyethylamino) pharmacophore [2].

Anthelmintic Patent 4-Aminoquinazoline Reference Standard

Optimal Application Scenarios for 2-[[2-(5-Amino-2-thienyl)-4-quinazolinyl]amino]ethanol (CAS 57584-56-2) Based on Comparative Evidence


Metabolite Reference Standard for Nitroreduction Studies of 5-Nitrothiophene Anthelmintics

The compound serves as the authentic amine metabolite standard for quantifying nitroreduction of 4-(2-hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline (CAS 33389-36-5) in tissue preparations. As demonstrated by Wang et al. (1975), only 25–50% of the reduced nitro substrate is converted to the amine, with the remainder forming reactive intermediates or protein adducts [1]. Having the pre-synthesized amino analog as a reference standard enables accurate calibration of photometric or chromatographic assays that distinguish between the amine product and other reduced species, which is essential for pharmacokinetic and metabolic profiling studies of this compound class.

Low-Carcinogenicity Scaffold for 4-Aminoquinazoline Medicinal Chemistry

For medicinal chemistry programs exploring 2-thienyl-4-aminoquinazolines as kinase inhibitors or other therapeutic agents, the amino analog provides a scaffold that avoids the documented carcinogenicity of the 5-nitrothiophene series. The nitro analog has a CPDB TD50 of 1.87 mg/kg/day, while the des-nitro analog shows no significant tumorigenicity (Cohen et al., 1976) [2][3]. The amino substitution at the 5-position additionally introduces a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) that is unavailable in the unsubstituted thiophene analog, while maintaining a favorable molecular weight of 286.35 Da, well within lead-like space [4].

Paired-Compound Experimental Design for Prodrug vs. Active Principle Determination

Since the established anthelmintic activity in US Patent 3,705,898 is documented for the nitro analog series (100–300 mg/kg B.I.D. in mice), but the metabolic reduction data show only partial conversion to the amine, the amino analog (CAS 57584-56-2) enables a definitive paired-compound experiment [5][1]. By comparing the in vivo efficacy of the nitro analog (prodrug candidate) versus the pre-formed amino analog (potential active metabolite) in the same anthelmintic assay, researchers can determine whether the antiparasitic activity is intrinsic to the nitro compound or requires bioactivation to the amine, which has direct implications for target identification and lead optimization.

Physicochemical Property Benchmarking for Thiophene-Substituted Quinazoline Libraries

The compound's computed properties—MW 286.35, XLogP3 2.2, 3 H-bond donors, 6 H-bond acceptors, TPSA 112 Ų—place it within favorable drug-like chemical space and provide a benchmark against which other 2-thienyl-4-aminoquinazolines can be compared [4]. Relative to the nitro analog (MW 316.34, XLogP3 2.7, 2 HBD) and the bis(2-hydroxyethyl)amino nitro analog (MW 360.39), the target compound offers the most favorable balance of low molecular weight, moderate lipophilicity, and hydrogen bonding capacity within this congeneric series, supporting its use as a reference point for library design and property-based optimization [4].

Quote Request

Request a Quote for Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.